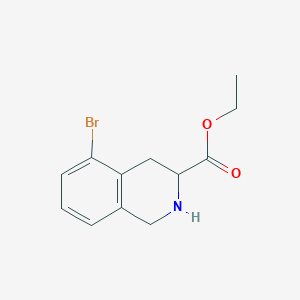
7-(4-Piperidinyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Piperidinyloxy)quinoline is a heterocyclic compound that features a quinoline core with a piperidinyloxy substituent at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Piperidinyloxy)quinoline typically involves the functionalization of the quinoline core. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a piperidine derivative under basic conditions. For example, 7-chloroquinoline can be reacted with 4-hydroxypiperidine in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 7-(4-Piperidinyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-(4-Piperidinyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 7-(4-Piperidinyloxy)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolone: A derivative with significant antibacterial properties.
Piperidine: A simple heterocyclic compound that forms the basis for many pharmaceuticals
Uniqueness: 7-(4-Piperidinyloxy)quinoline is unique due to the presence of both the quinoline and piperidinyloxy moieties, which confer a combination of properties from both parent structures. This dual functionality enhances its potential as a versatile compound in various applications .
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
7-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-11-3-4-13(10-14(11)16-7-1)17-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9H2 |
InChIキー |
WWPAQYCRZMQXEM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
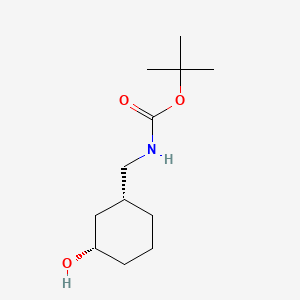

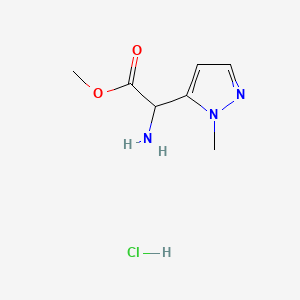
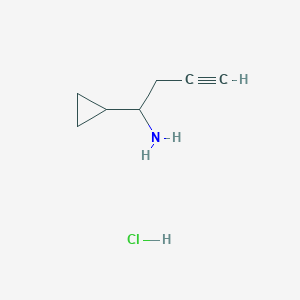

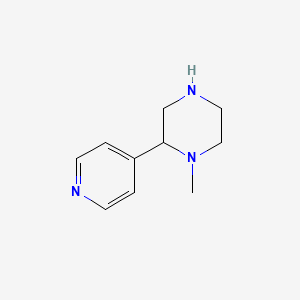

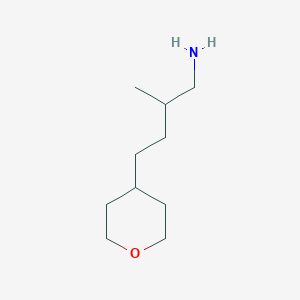
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
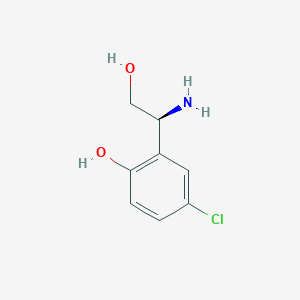
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
